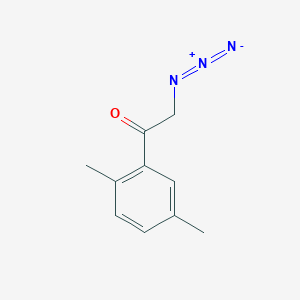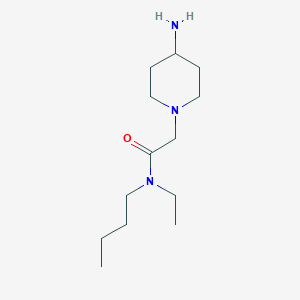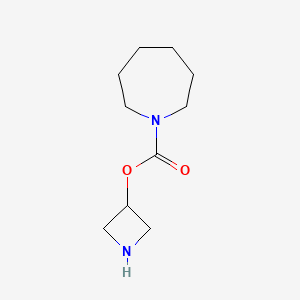![molecular formula C12H14N2OS B1470149 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421509-45-6](/img/structure/B1470149.png)
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol
Descripción general
Descripción
“1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol”, also known as DMBO-3, is a chemical compound with a complex structure. It has a molecular weight of 234.32 g/mol . The IUPAC name for this compound is 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-azetidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Thiazole Derivatives in Medicinal Chemistry
Thiazole, a five-membered heterocyclic compound, and its derivatives have been extensively studied for their diverse pharmacological properties. Thiazole-based compounds are known for acting as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drugs with lesser side effects. These compounds are primarily investigated for their potential in medicinal chemistry due to their beneficial therapeutic effects and selectivity for multi-signaling pathway targets, which, however, may also increase the risk of side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Azolylthioacetic Acids Synthesis and Biological Activity
Azolylthioacetic acids, including thiazole derivatives, have been synthesized through various methods and evaluated for their broad biological activities. These compounds exhibit significant antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The diverse biological effects of azolylthioacetic acids make the search for new bioactive compounds in this class promising (Chornous, Palamar, Grozav, & Vovk, 2016).
Anticancer Activities of Natural Compounds
The study of African medicinal spices and vegetables, some of which contain thiazole derivatives, highlights their potential in tackling malignant diseases. These natural compounds are explored for their cytotoxic effects against cancer cells, indicating a viable path for discovering new anticancer agents with thiazole structures (Kuete, Karaosmanoğlu, & Sivas, 2017).
Phosphorylated Azole Derivatives
Research on phosphorylated 1,3-azoles, including thiazoles, has revealed their potential in exhibiting various biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, among others. These findings open up new avenues for developing thiazole-based compounds with therapeutic applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Cardiovascular Activity of Indole Derivatives
Indole derivatives incorporating thiazole moieties have been explored for their cardiovascular activity. These studies demonstrate the potential for thiazole-containing compounds in modulating cardiovascular functions, highlighting their therapeutic potential in cardiovascular disease treatment (Singh, Aggarwal, & Singh, 2014).
Propiedades
IUPAC Name |
1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSQUFSFJXBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)
![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)



![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)



![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)
![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)